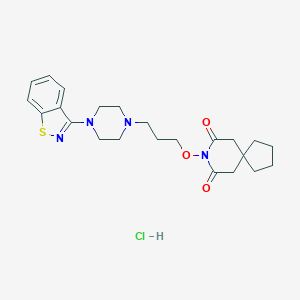

8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione

Description

Properties

IUPAC Name |

8-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]propoxy]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S.ClH/c28-20-16-23(8-3-4-9-23)17-21(29)27(20)30-15-5-10-25-11-13-26(14-12-25)22-18-6-1-2-7-19(18)31-24-22;/h1-2,6-7H,3-5,8-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNUGCDXGXJGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)OCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922795 | |

| Record name | 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118856-18-1 | |

| Record name | 8-BPPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118856181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Bis(2-Cyanophenyl)Disulfide with Piperazine

Bis(2-cyanophenyl)disulfide reacts with anhydrous piperazine in isopropanol at 110–115°C for 23 hours. After workup (water addition, toluene extraction, and acidification), the product is isolated in 34% yield. Thin-layer chromatography confirms purity, and the intermediate is critical for subsequent coupling.

Substitution of 3-Chloro-1,2-Benzisothiazole

Anhydrous piperazine reacts with 3-chloro-1,2-benzisothiazole in t-butanol at 121°C for 24 hours. After pH adjustment and toluene extraction, the product is obtained in 80% yield as a hydrochloride salt. This method offers higher efficiency but requires careful control of exothermic reactions during reagent addition.

Coupling of the Core and Side Chain

The final step involves linking the spirodecane-dione core to the benzisothiazole-piperazine moiety via a propyloxy spacer. Two coupling strategies are documented:

Alkylation of the Spirodecane-Dione Core

The spirodecane-dione core is treated with 3-chloropropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the propyloxy linker. Subsequent reaction with 3-(1-piperazinyl)-1,2-benzisothiazole under refluxing toluene yields the target compound. This method, however, suffers from moderate yields (55–70%) due to competing side reactions.

Mitsunobu Reaction for Ether Formation

A more efficient approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the hydroxylated spirodecane-dione core with the benzisothiazole-piperazine derivative. This method improves regioselectivity and achieves yields up to 75%.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/activated charcoal) or column chromatography (silica gel, eluent: CH₂Cl₂/isopropanol/triethylamine). Final characterization relies on:

Optimization and Industrial Scalability

Reaction Condition Optimization

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: : This compound can undergo oxidation, forming various oxidative metabolites that can be studied for their biological activity.

Reduction: : Though less common, reduction of specific functional groups might lead to interesting derivatives with potentially different activities.

Substitution: : Common in medicinal chemistry for modifying the functional groups, providing derivatives with altered pharmacokinetic properties.

Common Reagents and Conditions:

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation or metal hydrides can be employed.

Substitution: : Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Major Products Formed:

Oxidation Products: : Typically hydroxylated metabolites.

Reduction Products: : Amino derivatives or reduced heterocycles.

Substitution Products: : Varied derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione has significant applications in scientific research:

Chemistry: : Studied for its unique structural properties and reactivity.

Biology: : Used to investigate cellular pathways, receptor interactions, and protein binding.

Medicine: : Explored for its potential therapeutic effects in treating neuropsychiatric disorders, schizophrenia, and other CNS-related conditions.

Industry: : Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets in the central nervous system. It binds to various neurotransmitter receptors, including dopamine and serotonin receptors, modulating their activity. This interaction influences neuronal signaling pathways, thereby exerting its therapeutic effects in neuropsychiatric disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological characteristics:

Key Findings

Impact of Piperazine vs. Piperidine Substitution Piperazine-containing analogs (e.g., target compound, Compound 13/14) exhibit stronger interactions with neurotransmitter receptors, particularly 5-HT1A, due to the nitrogen-rich heterocycle . In contrast, piperidine-substituted analogs (e.g., CHEMBL292686) may prioritize alternative targets, as seen in alpha-1 adrenoceptor antagonists like RS-17053 .

Role of Aromatic Substituents

- The benzisothiazole group in the target compound may enhance binding to serotonin receptors compared to simpler aryl groups (e.g., 3-chlorophenyl in CAS 77261-43-9) .

- Chlorophenyl groups (Compound 14) improve metabolic stability, as halogen atoms resist oxidative degradation .

Linker Modifications Ethyl linkers (e.g., in CHEMBL292686) reduce steric hindrance but may limit solubility.

Receptor Efficacy and Ternary Complex Stability Analogs with higher agonist efficacy (e.g., full agonists like [3H]-8-hydroxydipropylaminotetralin) stabilize ternary complexes (receptor-G protein-agonist) more effectively than partial agonists, as shown in 5-HT1A studies .

Biological Activity

The compound 8-((3-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This compound incorporates elements known for their pharmacological properties, particularly in the realm of neuropharmacology. The focus of this article is to explore its biological activity, including receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , and it features a unique spirocyclic structure that contributes to its biological activity. The presence of a benzisothiazole moiety and a piperazine ring enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 446.67 g/mol |

| Density | 1.33 g/cm³ |

| Boiling Point | 563.4 °C |

| Melting Point | Not specified |

Antipsychotic Properties

Research into the biological activity of compounds related to benzisothiazole derivatives has indicated potential antipsychotic effects. One study highlighted that derivatives containing the benzisothiazole structure exhibited significant affinity for dopamine and serotonin receptors, suggesting a dual mechanism of action that could mitigate the side effects commonly associated with typical antipsychotics .

Receptor Binding Studies

The compound's interaction with neurotransmitter receptors is crucial for understanding its pharmacological profile. Binding assays have demonstrated that compounds similar to this compound show high affinity for serotonin receptors (5-HT2A) and moderate affinity for dopamine receptors (D2). This receptor binding profile supports its potential use in treating disorders such as schizophrenia and bipolar disorder without causing significant extrapyramidal symptoms .

Study on Behavioral Activity

In behavioral studies, compounds structurally related to the target molecule were tested in animal models for antipsychotic efficacy. For instance, one study reported that a similar benzisothiazole derivative effectively blocked amphetamine-induced stereotypy in dogs, indicating its potential effectiveness in managing psychotic symptoms .

Clinical Evaluations

Clinical evaluations have been initiated for certain derivatives showcasing promising results in reducing psychotic symptoms with a favorable side effect profile. These studies aim to establish the efficacy of such compounds in human subjects suffering from schizophrenia .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 8-((3-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione, and what are the critical optimization parameters?

- Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Condensation of a 1,2-benzisothiazol-3-yl-piperazine derivative with a propyloxy-linked spirodecane precursor.

- Step 2 : Cyclization under reflux in aprotic solvents (e.g., DMF or THF) with a base catalyst (e.g., KCO) to form the spirocyclic core .

- Critical Parameters : Reaction temperature (80–120°C), solvent purity, and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CHCl/MeOH) ensures >95% purity .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

- Answer :

- X-ray Crystallography : Resolves the spirocyclic architecture and confirms bond angles/distances (e.g., C–C bond precision of ±0.002 Å) .

- Spectroscopy :

- IR : Identifies carbonyl stretches (C=O at ~1700 cm) and benzisothiazole vibrations (~750 cm) .

- NMR : H NMR detects protons on the piperazinyl (δ 2.5–3.5 ppm) and spirodecane moieties (δ 1.2–2.0 ppm). C NMR confirms quaternary carbons in the spiro center .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) verifies the molecular ion peak (expected m/z: calculated for CHNOS: 425.18) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in biological systems, particularly its metabolic stability?

- Answer :

- Metabolic Pathways : In vitro studies using liver microsomes reveal cytochrome P450-mediated oxidation (CYP3A4/2D6), with primary metabolites identified via LC-MS/MS as hydroxylated derivatives at the propyloxy chain .

- Degradation Under Stress : Acidic conditions (pH 1–3) hydrolyze the spirocyclic lactam, while photolytic stress (UV light) induces benzisothiazole ring cleavage. Stabilization strategies include formulation with antioxidants (e.g., BHT) .

Q. How does the compound interact with serotonin (5-HT) receptors, and what experimental designs are used to evaluate its pharmacological profile?

- Answer :

- Binding Assays : Radioligand displacement (e.g., [H]-8-OH-DPAT for 5-HT) quantifies affinity (K values <100 nM suggest high potency). Competitive binding curves are analyzed using nonlinear regression .

- Functional Activity : cAMP accumulation assays in HEK-293 cells transfected with 5-HT receptors determine agonist/antagonist efficacy. EC/IC values correlate with in vivo behavioral models (e.g., forced swim test for antidepressants) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict hydrogen bonding between the benzisothiazole group and receptor residues (e.g., Asp116 in 5-HT), validated via site-directed mutagenesis .

Q. How can conflicting data regarding the compound’s efficacy in neuropsychiatric disease models be resolved?

- Answer :

- Meta-Analysis : Pool data from studies using standardized protocols (e.g., consistent dosing: 10–30 mg/kg i.p. in rodents) to identify outliers. Adjust for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) .

- Pharmacokinetic Profiling : Measure brain-to-plasma ratios (via LC-MS) to ensure adequate CNS penetration. Low bioavailability (<20%) may explain efficacy discrepancies .

- Positive Controls : Include reference drugs (e.g., buspirone for 5-HT) to validate assay sensitivity .

Methodological Considerations

- Experimental Design : Use randomized, blinded protocols for in vivo studies (n ≥ 8/group) to minimize bias. For in vitro assays, triplicate technical replicates ensure statistical rigor .

- Data Contradictions : Address variability by repeating experiments under controlled conditions (e.g., fixed incubation times, serum-free media). Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity alongside radioligand assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.